molecular formula C28H24O16 B1588129 Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside CAS No. 53171-28-1

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

Cat. No. B1588129
CAS RN: 53171-28-1
M. Wt: 616.5 g/mol
InChI Key: FMQQLXJREAGPHS-OJWSHTDTSA-N
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Description

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside, also known as Tellimoside, is a flavonol glycoside . It has strong inhibitory activity against the growth of Microcystis aeruginosa . It can effectively induce apoptosis via p53, MAPKs, and the mitochondrial apoptotic pathways .


Molecular Structure Analysis

The molecular weight of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is 616.48, and its molecular formula is C28H24O16 . The compound appears as a solid, light yellow to yellow in color .


Chemical Reactions Analysis

The specific chemical reactions involving Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside are not detailed in the search results .


Physical And Chemical Properties Analysis

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a solid, light yellow to yellow compound . It has a molecular weight of 616.48 and a molecular formula of C28H24O16 . It is soluble in DMSO .

Scientific Research Applications

Antioxidant Properties

Quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside, a polyphenolic compound, demonstrates significant antioxidant activities. This has been evidenced in various studies, such as those conducted on Geranium pratense, which found that this compound effectively combats free radical-induced impairment in rat aorta (Akdemir et al., 2001), and in Aconogonon molle, where it showcased potent antioxidant activity in vitro using the 1,1-diphenyl-2-picrylhydrazyl radical-scavenging method (Joshi et al., 2014).

Anti-Inflammatory and Antinociceptive Effects

This compound also exhibits anti-inflammatory and antinociceptive properties. For instance, an extract of Geranium pratense subsp. finitimum, containing quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside, was found to significantly reduce inflammation and pain in mice models, supporting its potential therapeutic use in inflammatory diseases (Kuepeli et al., 2007).

Antileishmanial Activity

Research on Geranium pyrenaicum revealed that quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside exhibits significant antileishmanial activity, suggesting its potential as a treatment for leishmaniasis, a disease caused by parasitic protozoans (Ercil et al., 2005).

Lipolytic Activity

A study on Nelumbo nucifera leaves identified quercetin 3-O-alpha-arabinopyranosyl-(1-->2)-beta-galactopyranoside, a related compound, which exhibited lipolytic activity, especially in visceral adipose tissue. This indicates its potential use in addressing obesity-related issues (Ohkoshi et al., 2007).

Safety And Hazards

Specific safety and hazard information for Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is not available in the search results .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQLXJREAGPHS-OJWSHTDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971957
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

CAS RN

53171-28-1, 56508-10-2
Record name Quercetin 3-(6-O-galloylgalactoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
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Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
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Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
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Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
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Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside
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Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside

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